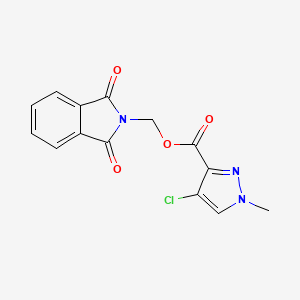![molecular formula C22H16BrN3O4S2 B10878922 (Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10878922.png)
(Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a brominated indole moiety, a thienyl group, and a thiazolopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiazolopyrimidine Core Construction: The thiazolopyrimidine core is constructed through a cyclization reaction involving a thioamide and a suitable aldehyde or ketone.
Coupling Reactions: The brominated indole and the thiazolopyrimidine core are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
化学反応の分析
Types of Reactions
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential as a drug lead.
作用機序
The mechanism of action of ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
ETHYL 2-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-METHYL-3-OXO-5-(2-THIENYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other similar compounds, such as:
- 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
- (2E)-2-[5-BROMO-1-(4-METHYLBENZYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE][1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
特性
分子式 |
C22H16BrN3O4S2 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC名 |
ethyl (2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H16BrN3O4S2/c1-3-30-21(29)15-10(2)24-22-26(17(15)14-5-4-8-31-14)20(28)18(32-22)16-12-9-11(23)6-7-13(12)25-19(16)27/h4-9,17H,3H2,1-2H3,(H,25,27)/b18-16- |
InChIキー |
QOVGQKYTIPTBIC-VLGSPTGOSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/4\C5=C(C=CC(=C5)Br)NC4=O)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=C4C5=C(C=CC(=C5)Br)NC4=O)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10878842.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
![N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide](/img/structure/B10878859.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10878886.png)
![7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10878896.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B10878904.png)

![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
![N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10878915.png)

